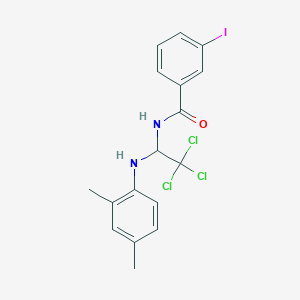

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide

説明

製造方法

合成ルートと反応条件

3-ヨード-N-(2,2,2-トリクロロ-1-(2,4-ジメチルアニリノ)エチル)ベンザミドの合成は、通常、中間体の調製から始まる複数の段階を伴います。一般的な方法の1つは、2,4-ジメチルアニリンとトリクロロアセチルクロリドを反応させて、対応するトリクロロアセトアミドを生成することです。この中間体を次に、パラジウムなどの適切な触媒の存在下でヨードベンゼンと反応させ、ヨウ素原子を導入して最終生成物を形成します。

工業生産方法

この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模に行われます。反応条件は、最終生成物の収率と純度が高くなるように最適化されています。これには、連続フローリアクターや自動合成システムなどの高度な技術を使用し、効率とスケーラビリティを高めることが含まれる場合があります。

特性

CAS番号 |

303106-67-4 |

|---|---|

分子式 |

C17H16Cl3IN2O |

分子量 |

497.6 g/mol |

IUPAC名 |

3-iodo-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |

InChI |

InChI=1S/C17H16Cl3IN2O/c1-10-6-7-14(11(2)8-10)22-16(17(18,19)20)23-15(24)12-4-3-5-13(21)9-12/h3-9,16,22H,1-2H3,(H,23,24) |

InChIキー |

DWFNIMWRXJARJI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with trichloroacetyl chloride to form the corresponding trichloroacetamide. This intermediate is then reacted with iodobenzene in the presence of a suitable catalyst, such as palladium, to introduce the iodine atom and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

化学反応の分析

反応の種類

3-ヨード-N-(2,2,2-トリクロロ-1-(2,4-ジメチルアニリノ)エチル)ベンザミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: ヨウ素原子は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

置換: ハロゲン交換反応のための、アセトン中のヨウ化ナトリウム。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: さまざまな置換ベンザミドの生成。

科学的研究の応用

3-ヨード-N-(2,2,2-トリクロロ-1-(2,4-ジメチルアニリノ)エチル)ベンザミドは、科学研究においていくつかの応用があります。

化学: 複雑な分子の合成における試薬として使用されます。

生物学: 酵素相互作用やタンパク質機能を研究するための生化学プローブとしての可能性が調査されています。

医学: 抗がん作用や抗炎症作用など、潜在的な治療特性が調査されています。

産業: 先端材料や化学プロセスの開発に使用されています。

作用機序

類似の化合物との比較

類似の化合物

- 3-ヨード-N-(2,2,2-トリクロロ-1-(2-クロロアニリノ)エチル)ベンザミド

- 3-ヨード-N-(2,2,2-トリクロロ-1-(2-ニトロアニリノ)エチル)ベンザミド

- 3-ヨード-N-(2,2,2-トリクロロ-1-ヒドロキシ-エチル)ベンザミド

独自性

3-ヨード-N-(2,2,2-トリクロロ-1-(2,4-ジメチルアニリノ)エチル)ベンザミドは、2,4-ジメチルアニリノ基の存在により、特定の化学的および生物学的特性を付与します。

類似化合物との比較

Similar Compounds

- 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide

- 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide

- 3-Iodo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide

Uniqueness

3-Iodo-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide is unique due to the presence of the 2,4-dimethylanilino group, which imparts specific chemical and biological properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。